4-Bromo-2,5-dimethoxybenzoic acid
Overview
Description
4-Bromo-2,5-dimethoxybenzoic acid is a brominated benzoic acid derivative with methoxy groups at the 2 and 5 positions. It is a compound of interest due to its potential applications in the synthesis of complex molecules and materials, particularly in the field of pharmaceuticals and luminescent materials.
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives, such as 4-bromo-2,5-dimethoxybenzoic acid, can be achieved through various synthetic routes. For instance, a related compound, 4-bromo-3,5-dihydroxybenzoic acid, has been synthesized from 3,5-dihydroxybenzoic acid, indicating that halogenation and functional group manipulation are key steps in the synthesis of such compounds . Additionally, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid from tetrafluorobenzoic acid through a series of reactions including nitration, methoxyl substitution, and reduction highlights the versatility of synthetic methods available for halogenated benzoic acids .
Molecular Structure Analysis
The molecular structure of brominated benzoic acids is characterized by the presence of halogen and methoxy substituents, which can influence the overall geometry and intermolecular interactions of the compound. For example, 4-bromo-3,5-di(methoxy)benzoic acid displays head-to-head dimeric units linked via type II Br…Br interactions, as well as Br…π and weak H-bonding interactions . These structural features are crucial for understanding the reactivity and potential applications of 4-Bromo-2,5-dimethoxybenzoic acid.
Chemical Reactions Analysis
Brominated benzoic acids can participate in various chemical reactions, serving as building blocks for more complex structures. For instance, 2-bromobenzoic acids have been used to construct a variety of spiro compounds through free radical reactions, demonstrating their utility in heterocycle synthesis . Similarly, the reactivity of brominated benzoic acids with N-donor compounds can lead to the formation of supramolecular assemblies with diverse hydrogen bonding patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acids are influenced by their substituents. The presence of bromine and methoxy groups can affect the compound's melting point, solubility, and crystalline structure. For example, the crystal structure of 4-bromo-3,5-di(methoxy)benzoic acid reveals that the Br…Br distance is significantly shorter compared to the parent compound without methoxy groups, which can impact the strength of halogen bonds . Additionally, the luminescence properties of rare-earth p-bromobenzoic acid complexes suggest that brominated benzoic acids can contribute to the luminescent behavior of materials .
Scientific Research Applications
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Synthetic Drug Research
- 4-Bromo-2,5-dimethoxyphenethylamine (also known as 2C-B, Venus, Bromo, Erox, Bees and/or Nexus) is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin .
- It is reportedly excreted, in urine, as native drug for up to three hours after ingestion, along with the metabolites 4-bromo-2,5-dimethoxyphenylacetic acid, 4-bromo-2,5-dimethoxybenzoic acid, and 4-bromo-5-hydroxy-2-methoxyphenethylamine .
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Metabolic Pathways Research
- 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) is a psychoactive designer drug of abuse that is sold under the street names “Venus”, “Bromo”, “Erox”, “XTC” or “Nexus” .
- The main metabolic pathways of 2C-B have been studied. Oxidative deamination results in the 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolites . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can be produced also by oxidative deamination .
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Chemical Synthesis
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Chemical Synthesis
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Organic Building Blocks
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Synthesis of Norathyriol and Urolithins
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Material Science
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Environmental Science
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Biochemical Research
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Analytical Chemistry
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, to rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-bromo-2,5-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-7-4-6(10)8(14-2)3-5(7)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIJFUCQBPDEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620586 | |
Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethoxybenzoic acid | |
CAS RN |
35458-39-0 | |
Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035458390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60620586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-BROMO-2,5-DIMETHOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWE4KUO6WF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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